molecular formula C17H12N6O3S B3522024 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-nitrobenzamide

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-nitrobenzamide

Cat. No.: B3522024
M. Wt: 380.4 g/mol
InChI Key: BFTRMWNLJCYEAP-UHFFFAOYSA-N
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Description

“N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-nitrobenzamide” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of such compounds involves the reaction of appropriate precursors in the presence of a catalyst . For instance, a number of new 1,ω-bis ((acetylphenoxy)acetamide)alkanes were prepared then their bromination using NBS furnished the novel bis (2-bromoacetyl)phenoxy)acetamides .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This hybrid nucleus is essential due to its wide range of applications as synthetic intermediates and promising pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of the precursors with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents and the conditions under which they are synthesized .

Mechanism of Action

The mechanism of action of these compounds is often related to their ability to inhibit certain enzymes. For example, some compounds exhibited promising dual enzyme inhibition of PARP-1 and EGFR .

Future Directions

The future directions in the research of these compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O3S/c1-10-19-20-17-22(10)21-16(27-17)12-2-6-13(7-3-12)18-15(24)11-4-8-14(9-5-11)23(25)26/h2-9H,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTRMWNLJCYEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-nitrobenzamide
Reactant of Route 2
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N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-nitrobenzamide

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